

2-Chloro-n-ethyl-n-propylacetamide molecular structure

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Compound of Interest

Compound Name: *2-Chloro-n-ethyl-n-propylacetamide*

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An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of **2-Chloro-N-ethyl-N-propylacetamide**

Abstract

This technical guide provides a comprehensive analysis of **2-Chloro-N-ethyl-N-propylacetamide**, a key chemical intermediate with significant potential in synthetic chemistry and drug development. The document delineates its molecular structure, supported by a discussion of expected spectroscopic characteristics for structural confirmation. A detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution is presented, emphasizing the causality behind each procedural step. The guide further explores the compound's core reactivity as an alkylating agent, a characteristic that underpins its utility as a versatile building block for more complex molecules, including potential therapeutic agents. We discuss its applications, drawing parallels with structurally related chloroacetamides investigated for biological activity, and provide robust analytical methodologies for its characterization and quality control. This paper is intended for researchers, scientists, and drug

development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.

Introduction to 2-Chloro-N-ethyl-N-propylacetamide

2-Chloro-N-ethyl-N-propylacetamide belongs to the class of α -haloacetamides, a group of compounds recognized for their utility as reactive intermediates in organic synthesis.[1] The presence of a chlorine atom on the carbon adjacent to the carbonyl group renders the molecule susceptible to nucleophilic attack, making it an excellent precursor for the construction of a wide array of organic structures, including various heterocyclic systems.[1] Its N,N-disubstituted amide functionality provides specific steric and electronic properties that can be crucial for tailoring the pharmacokinetic and pharmacodynamic profiles of derivative molecules in drug discovery contexts, such as in the development of local anesthetic analogs and other bioactive agents.[2][3]

Chemical and Physical Properties

The fundamental properties of **2-Chloro-N-ethyl-N-propylacetamide** are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |
|-------------------|-------------------------------------|--------|
| Molecular Formula | C ₇ H ₁₄ ClNO | [4] |
| Molecular Weight | 163.64 g/mol | [4] |
| IUPAC Name | 2-chloro-N-ethyl-N-propylacetamide | [4] |
| SMILES | <chem>CCCN(CC)C(=O)CCl</chem> | [4] |
| InChI Key | QYCUBRKBUVRFKJ-UHFFFAOYSA-N | [4] |

Molecular Structure and Elucidation

The molecular architecture of **2-Chloro-N-ethyl-N-propylacetamide** consists of a central acetamide core. The nitrogen atom is tertiary, substituted with both an ethyl (-CH₂CH₃) and a

propyl (-CH₂CH₂CH₃) group. The α -carbon of the acetyl group bears a chlorine atom, which is the primary site of chemical reactivity.

Spectroscopic Characterization

Structural confirmation is paramount and is typically achieved through a combination of spectroscopic techniques. While a specific experimental spectrum for this exact compound is not publicly available, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.^[5]

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the ethyl and propyl groups. The two protons on the chlorinated α -carbon (Cl-CH₂-C=O) would appear as a sharp singlet, typically downfield due to the electron-withdrawing effects of both the chlorine atom and the carbonyl group. The methylene protons of the ethyl and propyl groups adjacent to the nitrogen will also be shifted downfield and will exhibit splitting patterns (quartet and triplet, respectively) from coupling with their neighboring methyl protons.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven unique carbon signals. The carbonyl carbon (C=O) would appear significantly downfield (~165-170 ppm). The chlorinated α -carbon (Cl-CH₂-) would also be distinct, alongside the four unique carbons of the N-ethyl and N-propyl groups.
- IR (Infrared) Spectroscopy: A strong absorption band characteristic of the tertiary amide carbonyl (C=O) stretch is expected in the region of 1630-1680 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region, typically between 600-800 cm⁻¹.
- MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive indicator of the compound's identity.

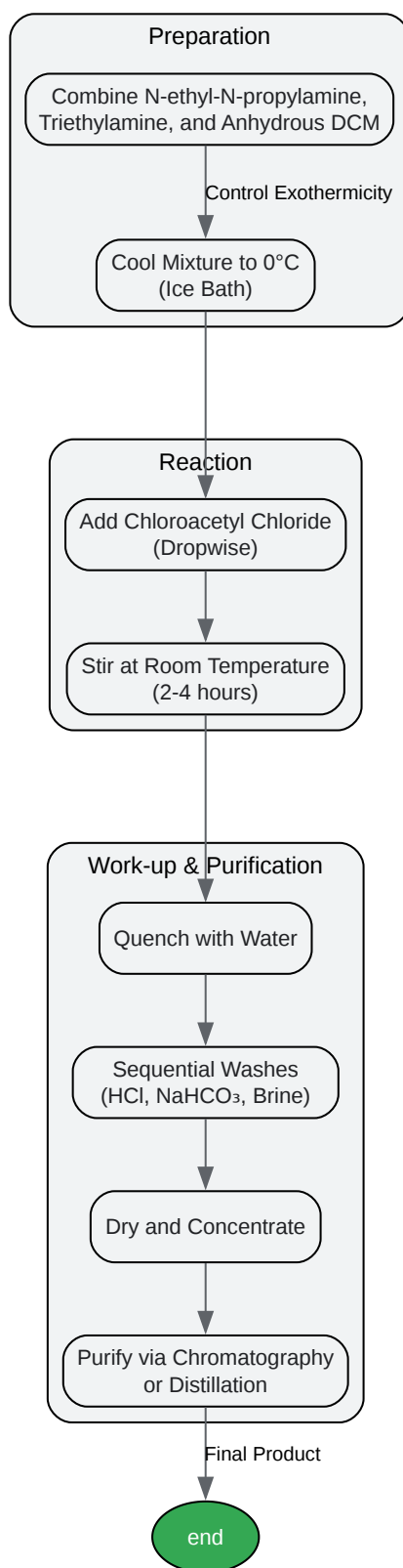
Synthesis and Chemical Reactivity

The synthesis of N-substituted chloroacetamides is a well-established process in organic chemistry.^[6] The most direct and common method involves the chloroacetylation of the corresponding amine.^[1]

Synthetic Pathway: Nucleophilic Acyl Substitution

This synthesis is a classic example of nucleophilic acyl substitution, where the secondary amine (N-ethyl-N-propylamine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

- 1. Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-ethyl-N-propylamine (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM). Add an organic base, typically triethylamine (1.1 equivalents), to act as a proton scavenger for the HCl generated during the reaction.^[7]
- 2. Cooling: Cool the reaction mixture to 0 °C in an ice bath. This step is critical to control the exothermicity of the reaction, as chloroacetyl chloride is highly reactive.
- 3. Reagent Addition: Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintaining a slow addition rate prevents a rapid temperature increase and minimizes the formation of side products.
- 4. Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
- 5. Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.
- 6. Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- 7. Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity **2-Chloro-N-ethyl-N-propylacetamide**.

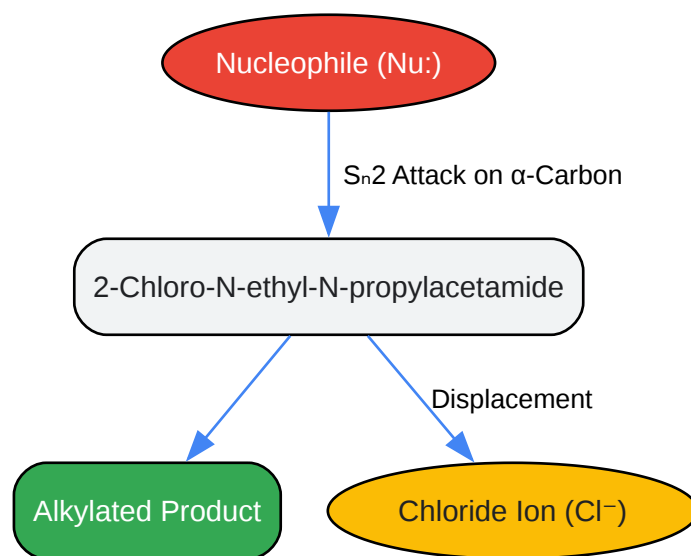


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Caption: Experimental workflow for the synthesis of 2-Chloro-N-ethyl-N-propylacetamide.

Core Reactivity: The Alkylating Nature

The chemical reactivity of **2-Chloro-N-ethyl-N-propylacetamide** is dominated by the electrophilic nature of the α -carbon. The chlorine atom is an effective leaving group, facilitating nucleophilic substitution (S_N2) reactions. This property makes the compound a potent alkylating agent, capable of covalently modifying a wide range of nucleophiles.[1]



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Caption: General mechanism of nucleophilic substitution at the α -carbon.

Applications in Research and Development

The utility of this chloroacetamide intermediate is broad, spanning from the synthesis of commodity chemicals to the development of highly specialized pharmaceutical agents.

Role as a Versatile Synthetic Intermediate

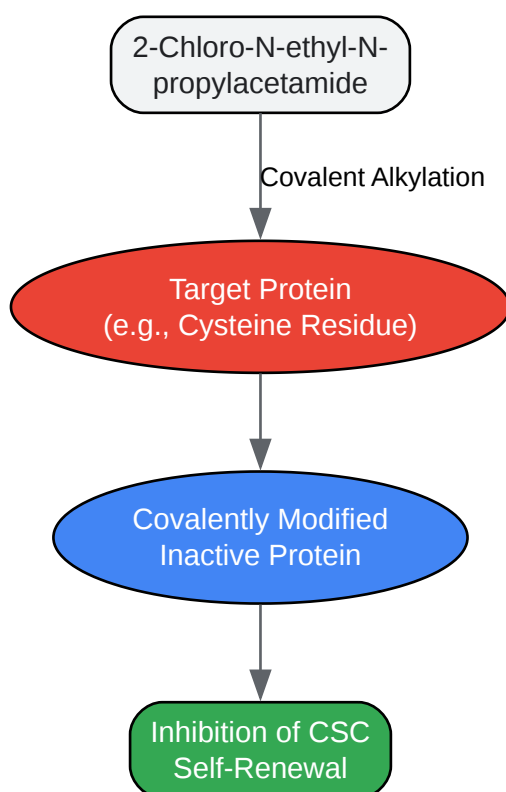
The ability to easily displace the chlorine atom allows for the introduction of various functional groups. This is frequently exploited in the synthesis of:

- **Pharmaceutical Scaffolds:** It serves as a precursor for molecules analogous to lidocaine, a common local anesthetic.[2] The reaction of the chloroacetamide with a secondary amine introduces the dialkylamino group characteristic of this class of drugs.

- Heterocyclic Compounds: It is a building block for creating diverse heterocyclic systems like imidazoles and thiazolidinones, which are common motifs in medicinally active compounds. [1]
- Bioactive Molecules: The chloroacetamide "warhead" has been incorporated into small molecules designed to act as covalent inhibitors.[8]

Potential Biological Activity: Chloroacetamides as Covalent Modulators

Recent research has highlighted the potential of substituted chloroacetamides as inhibitors of cancer stem cells (CSCs).[8] CSCs are a subpopulation of tumor cells implicated in chemoresistance and relapse. The proposed mechanism of action involves the chloroacetamide moiety acting as an electrophile that covalently binds to nucleophilic residues, such as cysteine, on target proteins within the CSCs, leading to their inactivation. This covalent modification can result in irreversible inhibition, offering a potent therapeutic strategy.



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Caption: Proposed mechanism of action for chloroacetamide-based covalent inhibitors.

Analytical Methodologies

Accurate analytical methods are essential for confirming purity, monitoring reaction progress, and ensuring the quality of the final compound. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Chromatographic Analysis

A reverse-phase HPLC (RP-HPLC) method is well-suited for the analysis of **2-Chloro-N-ethyl-N-propylacetamide**.^[9]

- 1. Instrumentation: A standard HPLC system equipped with a UV detector.
- 2. Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- 3. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.^[9] For mass spectrometry compatibility, a volatile acid like formic acid can be used as a modifier instead of phosphoric acid.^[9]
 - Example Isocratic Condition: Acetonitrile:Water (60:40 v/v).
- 4. Flow Rate: 1.0 mL/min.
- 5. Detection: UV detection at a wavelength where the amide chromophore absorbs (e.g., 210 nm).
- 6. Sample Preparation: Prepare a stock solution of the compound in the mobile phase or acetonitrile at a known concentration (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector.
- 7. Analysis: Inject a standard volume (e.g., 10 µL) and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Safety and Handling

Like many alkylating agents, **2-Chloro-N-ethyl-N-propylacetamide** and its structural analogs require careful handling to minimize exposure.

- Hazard Identification: Structurally similar chloroacetamides are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[10] They can also cause skin and eye irritation. [11]
- Recommended Handling Procedures:
 - Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
 - Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[11][12]
 - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
 - Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Chloro-N-ethyl-N-propylacetamide is a valuable and versatile molecule whose utility is rooted in its straightforward synthesis and the predictable reactivity of its α -chloro group. Its role as a key intermediate allows for the efficient construction of diverse molecular frameworks relevant to the pharmaceutical and chemical industries. Furthermore, the emerging biological activities of the chloroacetamide class highlight its potential as a pharmacophore for developing novel covalent therapeutics. A thorough understanding of its structure, synthesis, reactivity, and handling, as detailed in this guide, is essential for scientists aiming to effectively and safely utilize this compound in their research and development endeavors.

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